Enkelytin
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
FAEPLPSEEEGESYSKEPPEMEKRYGGFM |
Origin of Product |
United States |
Origin and Biosynthesis of Enkelytin
Enzymatic Processing and Maturation Pathways
Involvement of Cathepsin L (CTSL) in PEA Cleavage
Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a role in the proteolytic processing of various proteins. unc.edumdpi.com While the complete enzymatic cascade leading to enkelytin (B1142951) from PEA is complex and involves multiple enzymes, cathepsin L has been implicated in the cleavage of proenkephalin-A. uniprot.org Specifically, studies have identified potential cleavage sites for CTSL within the proenkephalin-A sequence. uniprot.org For instance, in bovine PEA, CTSL cleavage sites have been noted at positions 108-109, 109-110, 130-131, 210-211, 211-212, and 214-215. uniprot.org This suggests that CTSL contributes to the breakdown of the larger PEA molecule into smaller fragments, potentially including or leading to the release of this compound. uniprot.org
Cathepsin L's role in protein processing extends to various biological processes, including the activation of certain viral fusion proteins and the generation of peptides with specific activities. plos.orgnih.govembopress.org Its involvement in PEA cleavage highlights its potential contribution to the generation of biologically active peptides like this compound.
Stimuli and Regulatory Mechanisms of this compound Release
This compound is released from cells, particularly chromaffin cells of the adrenal medulla and immune cells like polymorphonuclear cells (PMNs) and macrophages, in response to specific stimuli. nih.govresearchgate.netnih.gov This release is often associated with the body's response to stress and infection, linking the neuroendocrine and immune systems. frontiersin.orgnih.govoup.com
One significant stimulus for the release of PEA-derived peptides, including this compound, is stress. nih.govnih.gov In chromaffin cells, the release of antimicrobial peptides, such as this compound, occurs during stress situations via exocytosis, mediated by the activation of the hypothalamo-pituitary axis. researchgate.netnih.gov This process can be dependent on environmental parameters, such as pH. nih.gov
In invertebrates, stimuli such as lipopolysaccharides (LPS) injection, surgical trauma, or electrical stimulations have been shown to stimulate the release of PEA-derived peptides. nih.gov These findings suggest a conserved mechanism across species for the release of these peptides in response to challenging conditions. nih.gov
The release of this compound from immune cells, such as polymorphonuclear cells, has also been observed following cell stimulation. nih.gov This further underscores its role in the innate immune response. researchgate.netnih.gov The simultaneous liberation of opioid peptides and this compound in response to stimuli suggests a coordinated defensive strategy where opioid peptides modulate immune cell activity, and this compound exerts antibacterial action. oup.com
The synthesis and release of host defense peptides, including this compound, are regulated by various factors, including microbial stimuli, cytokines, neuroendocrine signals, and epigenetic regulation. frontiersin.org This intricate regulatory network ensures that this compound is available at sites of potential infection or stress to contribute to the host defense.
Data Tables
While specific quantitative data tables for this compound biosynthesis or CTSL cleavage rates related to this compound were not consistently available across the search results in a format suitable for direct extraction into a standardized table, the following summarizes key information regarding this compound's activity:
| Feature | Description | References |
| Antimicrobial Activity Spectrum | Primarily active against Gram-positive bacteria (e.g., Micrococcus luteus, Bacillus megaterium, Staphylococcus aureus). Inactive against E. coli (Gram-negative). | nih.govresearchgate.netresearchgate.netnih.gov |
| Minimum Inhibitory Concentration (MIC) | Evaluated at 200 nM against Micrococcus luteus and Bacillus megaterium. Low micromolar concentrations (< 3 µM) against various Gram-positive bacteria. | researchgate.netresearchgate.netnih.govnovoprolabs.com |
| Requirement for Phosphorylation | Bisphosphorylation at Ser-221 and Ser-223 is essential for antibacterial activity. | nih.govsemanticscholar.orgasm.org |
Molecular Structure and Post Translational Modifications of Enkelytin
Primary Amino Acid Sequence (PEAP209-237) and Length Considerations
Enkelytin (B1142951) is defined by the sequence corresponding to residues 209-237 of proenkephalin A. nih.govcapes.gov.br The primary amino acid sequence of bovine this compound is FAEPLPSEEEGESYSKEVPEMEKRYGGFM. nih.govnovoprolabs.com This sequence is 29 amino acids in length. novoprolabs.com The length of antimicrobial peptides, including this compound, is considered important for their interaction with bacterial membranes. nih.govfrontiersin.org
Critical Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the biological activity of this compound. nih.govresearchgate.net These modifications, which occur after protein synthesis, can significantly alter a protein's function, stability, and interactions. thermofisher.com In the case of this compound, phosphorylation and oxidation of methionine are particularly important. upf.edu
Serine Phosphorylation (e.g., S221, S223, S239, S245, S247) and its Functional Importance
Phosphorylation, the addition of a phosphate (B84403) group, is a common and significant PTM in neuropeptides and proteins. researchgate.net For this compound, serine phosphorylation plays a critical role in its antibacterial activity. researchgate.netasm.orgasm.org Endogenous bisphosphorylated this compound, specifically, has demonstrated activity against bacteria such as Micrococcus luteus and Bacillus megaterium. nih.gov
Research has identified specific serine residues that undergo phosphorylation in this compound. While the numbering relative to the full proenkephalin A sequence is often used, studies on the peptide fragment PEA209-237 have identified phosphorylated sites at positions corresponding to S221 and S223 within the proenkephalin A sequence. nih.gov Another study mentions this compound overlapping with verified phosphosites S239, S245, and S247. researchgate.net The presence of two phosphoserines is required for this compound's activity. upf.edu The phosphorylation of serine residues can significantly influence the peptide's properties, including its interaction with bacterial membranes. asm.orgasm.org
Role of Oxidized Methionine
Oxidation of methionine is another post-translational modification that can affect peptide activity. researchgate.netlneg.pt For this compound, the presence of an oxidized methionine residue is reported to be required for its activity. upf.edu While methionine-rich antimicrobial peptides are not common, possibly due to the susceptibility of methionine to oxidation and potential loss of activity, in this compound, this modification appears to be functionally important. lneg.ptnih.gov
Higher-Order Structural Conformation
The biological function of peptides is closely related to their three-dimensional structure or conformation. researchgate.net While the primary sequence dictates the potential for certain structures, post-translational modifications and the surrounding environment can influence the final conformation.
Propensity for Alpha-Helical Structures
Antimicrobial peptides often adopt specific structural conformations, such as alpha-helical structures, which are important for their interaction with bacterial membranes. frontiersin.orgresearchgate.netnih.gov Anionic antimicrobial peptides like this compound have been shown to adopt amphiphilic alpha-helical structures in membrane-like environments. researchgate.net Alpha-helices are common secondary structures in proteins, characterized by a coiled arrangement stabilized by hydrogen bonds between backbone atoms. khanacademy.orgwikipedia.orgditki.com
Influence of Proline Residues (e.g., Pro-212, Pro-214, Pro-227) on Peptide Conformation and Kink Induction
Proline is a unique amino acid due to its cyclic structure, which can significantly influence peptide conformation. nih.govnih.gov Proline residues are known to introduce kinks or bends in polypeptide chains, disrupting regular secondary structures like alpha-helices. nih.govnih.gov
Significance of Anionic Character (e.g., Net Charge)
This compound is characterized as an anionic antimicrobial peptide (AMP), a less common class compared to their cationic counterparts mdpi.comoup.com. While many AMPs possess a net positive charge, typically ranging from +2 to +9 due to a high proportion of basic amino acids like lysine (B10760008) and arginine, anionic AMPs like this compound are rich in acidic residues such as glutamate (B1630785) and aspartate, contributing to a negative net charge mdpi.comfrontiersin.orgnih.gov.
Structural characterization studies have indicated that this compound, specifically the truncated form of bovine peptide B, can exhibit a significant net negative charge, reported to be as high as -7 mdpi.com. This contrasts with the more typical net charge of -1 or -2 observed in many other anionic antimicrobial peptides mdpi.com. The anionic nature of this compound is significantly influenced by its amino acid composition, particularly the presence of negatively charged residues, and crucially, by post-translational modifications (PTMs) abcam.comupf.edu.
The significance of this compound's anionic character lies in its interaction with target membranes. Unlike cationic AMPs that are electrostatically attracted to the negatively charged bacterial cell membrane, anionic peptides like this compound may interact with microbial membranes through different mechanisms mdpi.comasm.org. It has been postulated that negatively charged residues can utilize metal ions to form cationic salt bridges with the negatively charged components of microbial membranes, facilitating interaction researchgate.net. The negative charge and the relatively low amphipathy of this compound's helical segments suggest novel mechanisms for its antibacterial activity nih.gov.
Studies on anionic antimicrobial peptides, including this compound, have shown that they can adopt amphiphilic alpha-helical structures in membrane-like environments researchgate.net. These conformational changes can be enhanced by the presence of divalent metal ions, which act as structural cofactors researchgate.net. The binding of divalent cations may help stabilize the peptide structure and localize it at the bacterial cell surface asm.org.
The net charge of a peptide, along with its hydrophobicity and amphipathicity, plays a crucial role in its interaction with microbial cell membranes, influencing cell permeation and lysis oup.com. While the exact mechanism by which negatively charged antibacterial peptides like this compound interact with the bacterial cell surface is still being elucidated, their anionic nature distinguishes them from the more widely studied cationic AMPs and suggests alternative modes of action asm.org.
The table below summarizes some key characteristics related to the anionic nature of this compound:
| Characteristic | Value/Description | Source(s) |
| Net Charge (reported) | Up to -7 | mdpi.com |
| Contributing Residues | Acidic amino acids (Glutamate, Aspartate) | frontiersin.orgnih.gov |
| Significant PTM | Phosphorylation (Bisphosphorylated form) | upf.edunih.govasm.orgnovoprolabs.com |
| Role of Phosphorylation | Increases negative charge, essential for activity | asm.orgnews-medical.netnih.gov |
| Proposed Interaction | Metal ion-mediated salt bridges with membranes | researchgate.net |
This compound is derived from the processing of the neuropeptide precursor proenkephalin-A and has been found in infectious exudates, highlighting its potential role in innate immunity lsbu.ac.ukuclan.ac.ukbioinformatics.org.
Biological Activities and Mechanistic Studies of Enkelytin
Antimicrobial Activity Profile
Studies have demonstrated that enkelytin (B1142951) exhibits notable antimicrobial activity, characterized by a specific spectrum of target organisms. researchgate.netnih.govnih.govoup.comCurrent time information in New York, NY, US.oup.comcore.ac.ukscispace.comvdoc.pub This specificity is a key feature distinguishing its effects on different bacterial types.
Specificity Against Gram-Positive Bacteria (e.g., Micrococcus luteus, Bacillus megaterium, Staphylococcus aureus)
This compound has shown high antimicrobial efficacy primarily against Gram-positive bacteria. researchgate.netresearchgate.netnih.govnih.govoup.comoup.comcore.ac.ukscispace.comvdoc.pubnih.gov Minimum Inhibition Concentrations (MICs) for this compound against a range of Gram-positive species have generally been reported to be less than 3 µM. researchgate.net
Specific Gram-positive bacteria against which this compound has demonstrated activity include:
Micrococcus luteus researchgate.netnih.govCurrent time information in New York, NY, US.nih.gov
Bacillus megaterium researchgate.netCurrent time information in New York, NY, US.nih.gov
Staphylococcus aureus researchgate.netnih.govCurrent time information in New York, NY, US.
For instance, this compound has been shown to inhibit the growth of Micrococcus luteus and Bacillus megaterium with a reported MIC of 200 nM. nih.gov Its activity against Staphylococcus aureus has also been noted. researchgate.netnih.gov The antibacterial activity of this compound against M. luteus was demonstrated to be peptide-specific, as tryptic digestion of the active material resulted in complete loss of activity. nih.gov
Here is a summary of reported Minimum Inhibition Concentrations (MICs) for this compound against specific Gram-Positive Bacteria:
| Bacterium | MIC (nM) | Reference |
| Micrococcus luteus | 200 | nih.gov |
| Bacillus megaterium | 200 | nih.gov |
| Staphylococcus aureus | < 3000 | researchgate.netresearchgate.net |
Inactivity Against Gram-Negative Bacteria (e.g., Escherichia coli)
In contrast to its potency against Gram-positive bacteria, this compound has consistently been reported as being unable to inhibit the growth of Gram-negative bacteria. nih.govscispace.com Specifically, studies have shown that this compound is inactive against Escherichia coli. researchgate.netnih.govnih.gov No activity was detectable for concentrations up to 100 µM against Gram-negative bacteria in one study. nih.gov
Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of this compound, like many other antimicrobial peptides (AMPs), is primarily mediated through interactions with bacterial membranes. researchgate.netnih.govCurrent time information in New York, NY, US.scispace.comresearchgate.netmdpi.comscispace.comresearchgate.net The specific mechanisms can involve membrane permeabilization and disruption, influenced by electrostatic interactions and the peptide's conformation.
Interaction with Bacterial Membranes and Permeabilization Hypotheses (e.g., Barrel-Stave, Carpet Models)
Antimicrobial peptides often exert their effects by interacting with and disrupting the integrity of bacterial membranes, leading to permeabilization and cell death. researchgate.netCurrent time information in New York, NY, US.mdpi.comscispace.comresearchgate.net Several models have been proposed to explain how AMPs cause membrane permeabilization, including the barrel-stave, toroidal pore, and carpet models. Current time information in New York, NY, US.oup.comcore.ac.ukscispace.comresearchgate.netmdpi.comcusat.ac.inbachem.comopenaccessjournals.com
While these models are generally applied to AMPs, the specific mechanism for this compound, an anionic peptide, may differ somewhat from the classical models often described for cationic AMPs. bioinformatics.orgnih.govcreative-peptides.com The barrel-stave model involves peptides aggregating within the membrane to form a pore with a hydrophilic core. Current time information in New York, NY, US.oup.comresearchgate.net The carpet model suggests peptides accumulate on the membrane surface, leading to destabilization and rupture. Current time information in New York, NY, US.oup.comscispace.comresearchgate.net The toroidal pore model involves peptides inserting into the membrane and inducing a pore lined by both peptides and lipid headgroups. oup.comresearchgate.net Although these models provide frameworks, the precise mechanism by which this compound interacts with and permeabilizes Gram-positive bacterial membranes is an area of ongoing research. Literature suggests that anionic α-helical peptides like this compound may penetrate bacterial membranes at a shallow angle, compromising membrane integrity. researchgate.net
Role of Electrostatic Interactions with Anionic Bacterial Components
Electrostatic interactions play a crucial role in the initial binding of many AMPs to bacterial membranes. researchgate.netmdpi.comscispace.com Bacterial membranes, particularly those of Gram-positive bacteria, have a higher proportion of anionic lipids (such as phosphatidylglycerol and cardiolipin) and also contain anionic polymers like teichoic acids, resulting in a net negative charge on the outer surface. nih.govbachem.com
As an anionic peptide, this compound's interaction with the negatively charged bacterial membrane is distinct from that of cationic AMPs. bioinformatics.orgnih.govcreative-peptides.com While cationic peptides are directly attracted to the negatively charged membrane, anionic peptides like this compound may require the presence of metal ions (such as zinc, calcium, or magnesium) to bridge their negative charges with the negatively charged components of the microbial membrane, thereby facilitating binding and subsequent disruption. nih.govoup.comcreative-peptides.comresearchgate.net This suggests that electrostatic interactions, potentially mediated by divalent cations, are important for this compound's activity against Gram-positive bacteria. creative-peptides.com
Influence of Conformational Changes on Lytic Activity
The three-dimensional structure and conformational changes of antimicrobial peptides are often critical for their lytic activity. scispace.comresearchgate.netmdpi.comscispace.com Studies on this compound have explored its structural features and how they relate to its antibacterial function. This compound is a bisphosphorylated peptide, and the presence of phosphorylated serine residues clustered near acidic residues may influence its conformation and contribute to its lytic activity. nih.gov
Extensive studies, including 1H NMR analysis, have been carried out on this compound, confirming the presence of helical structure. nih.gov The sequence of this compound also contains proline residues, which can influence the peptide backbone conformation by adopting either cis or trans peptide bonds. nih.gov These structural characteristics and the ability of this compound to undergo conformational changes, potentially adopting amphiphilic structures like the α-helix, are considered important for its interaction with bacterial membranes and subsequent lytic effects. nih.govvdoc.pubmdpi.comnih.gov The relationship between specific conformational states and the efficacy of membrane disruption is a key aspect of understanding this compound's mechanism of action.
Potential Intracellular Targets and Pathways (if applicable)
While many antimicrobial peptides (AMPs), including some anionic ones, are understood to primarily target bacterial cell membranes, leading to disruption and increased permeability, some peptides are known to penetrate cells and act on intracellular targets. bioinformatics.orgphytojournal.commdpi.com This can involve disrupting or inhibiting key metabolic processes such as DNA/RNA and protein synthesis, protein folding, enzymatic activity, and cell wall synthesis. phytojournal.commdpi.com The initial interaction with the negatively charged bacterial cell membrane is often a prerequisite for internalization, determining the range of target cells. phytojournal.com
For this compound, specifically, research has explored potential intracellular interactions. Studies on other AMPs found in chromaffin cells, such as Chromogranin A (CgA) and Ubiquitin (Ub), have investigated their interaction with intracellular targets like Calmodulin (CaM). frontiersin.org It has been reported that CgA and Ub can interact with CaM in vitro, forming covalent linkages. frontiersin.org Additionally, Calcineurin (CaN), a Calmodulin-activated phosphatase, plays a role in the hyphal growth of filamentous fungi. frontiersin.org While these findings relate to other peptides from the same source, they suggest a line of inquiry into whether this compound might also interact with intracellular components or pathways, potentially involving calmodulin or related signaling cascades, particularly in the context of its observed antibacterial activity against Gram-positive bacteria. frontiersin.orgnih.govresearchgate.net However, direct evidence detailing specific intracellular targets and pathways for this compound itself appears limited in the provided search results. The antibacterial mechanism of this compound against Micrococcus luteus and Bacillus megaterium has been evaluated, showing activity at a minimum inhibitory concentration (MIC) of 200 nM, but it was inactive against E. coli. frontiersin.orgnih.gov The mechanism of action of some anionic peptides, including kappacin which shares some characteristics with this compound, is still being clarified, although a possible propensity to form an amphipathic α-helix that could act as a surface-active agent disrupting the cell membrane has been proposed. nih.gov
Immunomodulatory and Neuroendocrine Interplay
This compound, derived from proenkephalin-A, is involved in the complex interplay between the neuroendocrine and immune systems. nih.govresearchgate.netsemanticscholar.orgbiorxiv.org This interaction is characterized by bidirectional communication through shared signaling molecules like hormones, neurotransmitters, neuropeptides, and cytokines. ijbs.comnih.govresearchgate.netfrontiersin.org
Bridging Neuroendocrine and Immune Systems
The neuroendocrine and immune systems are recognized to interact in a bidirectional manner, utilizing common signal molecules. researchgate.netnih.govresearchgate.netfrontiersin.org Cells of the immune system possess receptors for neuroendocrine hormones and can also produce peptides similar to those from the pituitary and hypothalamus. nih.gov Conversely, neuroendocrine cells have receptors for cytokines and can be a source of these immune signaling molecules. nih.govresearchgate.net this compound, as a proenkephalin-derived peptide, serves as a link in this communication network. nih.gov Proenkephalin-A and its derived peptides are found in neural, neuroendocrine tissues, and immune cells. nih.govsemanticscholar.org The presence of this compound, an antibacterial peptide, and its precursor proenkephalin in evolutionarily divergent animals suggests an early role for opioid peptides as modulators of cellular immune function. researchgate.net Chromaffin cells of the adrenal medulla, which secrete antimicrobial peptides including this compound, are highlighted as linking the neuroendocrine and immune systems. nih.gov
Metabolism to Opioid Peptides (e.g., Met-enkephalin) and Link to Pain Modulation Pathways
Proenkephalin-A undergoes proteolytic cleavage, yielding several peptides, including four copies of Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Phe (MEAP), Met-enkephalin-Arg-Gly-Leu (MEAGL), and this compound. researchgate.netnih.gov Met-enkephalin is an endogenous opioid peptide with agonist activity at δ- and μ-opioid receptors. guidetopharmacology.org It is known to produce immunomodulatory, neuromodulatory, and antinociceptive/analgesic activities. guidetopharmacology.org
This compound itself can be processed to yield Met-enkephalin-Arg-Phe, which further enhances the immunocyte response. researchgate.net The release of Met-enkephalin and this compound from immune cells can be triggered by bacterial products or tissue trauma. researchgate.net Enkephalins, including Met-enkephalin, are crucial in pain regulation, acting as neurotransmitters that modulate pain signals in both the central and peripheral nervous systems by binding to opioid receptors and inhibiting the release of neurotransmitters involved in pain perception. nih.gov This link between this compound, its processing to opioid peptides like Met-enkephalin, and their role in pain modulation pathways underscores a fascinating intersection of host defense and neurosignaling. researchgate.netresearchgate.netnih.gov
Influence on Inflammatory Processes and Host Defense Responses
This compound plays a role in host defense responses, particularly through its antibacterial activity. It has demonstrated activity against several Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, but is inactive against Gram-negative bacteria like E. coli. nih.govresearchgate.netnih.gov This antibacterial action is considered a direct contribution to host defense. researchgate.net
Beyond direct antimicrobial effects, host defense peptides (HDPs), including those derived from proenkephalin, are known to have immunomodulatory properties that can enhance the host's response to infection. mdpi.comjmb.or.kr These activities can include influencing inflammatory processes. HDPs can act as pro-inflammatory or anti-inflammatory molecules, helping to regulate the balance of inflammation and promote immune homeostasis. mdpi.com They can modulate inflammation by inducing anti-inflammatory cytokines or suppressing pro-inflammatory cytokines induced by factors like lipopolysaccharide (LPS). mdpi.com While the exact role of all HDPs in inflammation is complex and can be ambiguous, they influence host defense by modulating responses to pathogens and influencing inflammatory processes at infection sites. nih.gov The release of this compound from stimulated chromaffin cells and its detection in infectious fluids suggest its involvement in the defensive processes during infection. nih.govnih.gov The complementary actions of this compound's antibacterial effect and Met-enkephalin's immunocyte-stimulating capabilities highlight a coordinated host defense strategy involving these proenkephalin-derived peptides. researchgate.net
Phylogenetic Distribution and Evolutionary Conservation
Identification of Enkelytin (B1142951) Homologs in Diverse Species (e.g., Invertebrates like Leech, Mytilus; Amphibians)
Homologs of this compound, or peptide B as it is also known, have been identified in the proenkephalin sequences of a variety of species, extending beyond mammals to include invertebrates and amphibians lsbu.ac.ukresearchgate.net. Invertebrate forms of peptide B, found in species such as the leech (Theromyzon tessulatum) and the marine mussel (Mytilus edulis), exhibit high levels of homology with their vertebrate counterparts researchgate.netnih.gov. Sequence comparisons of proenkephalin A from leech and mussel demonstrate this conservation researchgate.net.
Studies have shown that a peptide exhibiting 98% sequence identity with bovine this compound has been identified as derived from leech and Mytilus PEA semanticscholar.org. In these invertebrates, a mammalian-like proenkephalin molecule is present in immunocytes and ganglia nih.gov. The structure of leech proenkephalin material shows considerable amino acid sequence similarity with amphibian proenkephalin, such as that from Xenopus laevis, although it is smaller nih.gov. Mytilus proenkephalin is larger and exhibits higher sequence identity with guinea pig proenkephalin nih.gov. Both invertebrate materials contain Met-enkephalin and Leu-enkephalin sequences, along with other enkephalin-related sequences flanked by dibasic amino acid residues, indicating conserved cleavage sites nih.gov.
In amphibians, homologs of peptide B/enkelytin are encrypted within the sequence of proenkephalin in various species, including salamanders, newts, frogs, and toads, as revealed by database searches lsbu.ac.uk. This strongly suggests the presence of these anionic antimicrobial peptides (AAMPs) in the brains of organisms across Amphibia lsbu.ac.uk.
Below is a table summarizing the presence and characteristics of proenkephalin and this compound/peptide B in selected species:
| Species | Proenkephalin Size (kDa) | Enkephalin Content (Met:Leu ratio) | This compound/Peptide B Homolog | This compound Sequence Identity to Mammalian | Reference |
| Human | - | Contains Met- and Leu-enkephalin | Present | High homology | genecards.orgresearchgate.net |
| Bovine | - | Contains Met- and Leu-enkephalin | Present (PEAP209-237) | - | nih.govresearchgate.net |
| Guinea Pig | 26 | - | - | 50% sequence identity with Mytilus PEA | nih.gov |
| Xenopus laevis | 30 | Contains Met-enkealin, lacks Leu-enkephalin | Encrypted in sequence | - | lsbu.ac.ukwikigenes.orgnih.gov |
| Leech (T. tessulatum) | 15 | Met:Leu ratio 1:2 | Present | 98% sequence identity | semanticscholar.orgnih.gov |
| Mussel (M. edulis) | 26 | Met:Leu ratio 3:1 | Present | 98% sequence identity | semanticscholar.orgnih.gov |
Evolutionary Implications for Innate Immune System Development
The high phylogenetic conservation of the C-terminal proenkephalin-A-derived peptides, including this compound, implies significant biological functions, potentially in defensive processes nih.gov. The presence of this compound and its precursor in both vertebrates and invertebrates, particularly in immune-related contexts, suggests an ancient role in the innate immune system.
Anionic antimicrobial peptides (AAMPs), such as this compound, are recognized as important components of the innate immune systems of vertebrates, invertebrates, and plants researchgate.net. They exhibit activity against a range of pathogens, including bacteria and fungi researchgate.net. The detection of this compound in the haemocytes, neurons, and haemolymph of T. tessulatum and M. edulis, with levels increasing rapidly in response to trauma, supports a role in defense researchgate.net.
The role of enkephalins in the innate immune response is highly conserved, even in invertebrates, where challenges like lipopolysaccharide can stimulate their production researchgate.net. This suggests that the involvement of proenkephalin-derived peptides in innate immunity dates back over 500 million years of evolution researchgate.net. The potential origin of opioid precursors from proteins generating antimicrobial peptides has been suggested nih.gov. This perspective highlights how innate immune responses may have evolved from ancient precursors, with these mechanisms retaining a vital role even in higher vertebrates with adaptive immunity frontiersin.org.
The presence of this compound, an antibacterial peptide, within the proenkephalin structure across diverse phyla underscores a potentially conserved function related to host defense that predates the evolution of the adaptive immune system in jawed vertebrates nih.govnih.gov.
Synthetic Approaches and Structure Activity Relationship Studies
Chemical Synthesis of Enkelytin (B1142951) and Derived Peptides
The study of this compound, including the characterization of its antibacterial activity and the exploration of its structure-activity relationships, has relied significantly on chemical synthesis. This compound, corresponding to the proenkephalin-A-(209-237) sequence (FAEPLPSEEEGESYSKEVPEMEKRYGGFM), has been synthesized to enable detailed investigations into its biological properties. nih.govnih.govcapes.gov.br
Chemical synthesis techniques, such as solid-phase peptide synthesis (SPPS), are commonly employed for the production of peptides like this compound and its analogs. SPPS allows for the stepwise addition of amino acids to a solid support, facilitating the creation of peptides with defined sequences. asm.org This approach is essential for generating sufficient quantities of pure peptide for in vitro and in vivo studies. The synthesis of derived peptides with specific modifications or truncations is also achievable through these methods, providing tools to probe the impact of individual residues or segments on activity.
Furthermore, studies have highlighted the importance of post-translational modifications, such as phosphorylation, for the antibacterial activity of this compound. asm.orgnih.govcapes.gov.br Chemical synthesis allows for the incorporation of modified amino acids, enabling the creation of phosphorylated this compound to mimic the naturally occurring, active form. nih.govcapes.gov.br The ability to synthesize both the unmodified and modified versions is critical for understanding the role of these alterations in biological function.
Rational Design of this compound Analogs for Mechanistic Elucidation
Rational design plays a pivotal role in understanding how the structure of antimicrobial peptides like this compound relates to their function. By designing and synthesizing analogs with specific modifications, researchers can gain insights into the mechanisms of action and identify key structural features responsible for antibacterial activity. frontiersin.orgrsc.orgnih.govfrontiersin.orgnih.gov
The rational design of this compound analogs often involves modifying physicochemical properties known to influence the activity of antimicrobial peptides, including charge, hydrophobicity, amphipathicity, and secondary structure. nih.govmdpi.comcore.ac.uk For this compound, which is an anionic peptide, understanding how these properties contribute to its interaction with bacterial membranes is particularly important. researchgate.netnih.govresearchgate.net
Studies utilizing synthetic this compound-derived peptides have been conducted to directly relate antibacterial activity with specific structural features. nih.gov This involves creating a series of peptides that systematically vary in sequence, length, or modifications and then assessing their activity against target bacteria. By observing how these structural changes impact antibacterial potency and spectrum, researchers can deduce the critical parameters for this compound's function. Rational design, guided by insights from structural analysis and preliminary activity data, allows for the targeted creation of analogs to test specific hypotheses about the peptide's mechanism of action, such as its interaction with bacterial membranes. researchgate.net
Elucidating Key Structural Parameters for Antibacterial Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how this compound exerts its antibacterial effects. These studies systematically investigate the impact of different structural features on the peptide's activity, providing valuable information for the design of improved or more potent analogs. Key parameters explored in the context of this compound and other antimicrobial peptides include peptide chain length and the nature and modification of specific amino acid residues. mdpi.comnih.govmdpi.combachem.com
The length of an antimicrobial peptide is a crucial factor influencing its activity. frontiersin.orgmdpi.comresearchgate.netmdpi.com Peptide chain length can affect the peptide's ability to adopt specific secondary structures, interact with bacterial membranes, and potentially span the lipid bilayer to form pores or reach intracellular targets. mdpi.com
While the full-length this compound is a 29-amino acid peptide, studies on various antimicrobial peptides have demonstrated that optimal activity is often associated with a specific range of lengths. frontiersin.orgmdpi.com For some peptides, shorter or longer versions of the native sequence can exhibit altered or even enhanced activity. mdpi.com Research on this compound-derived peptides has likely involved synthesizing truncated versions or fragments to determine which part of the sequence is essential for antibacterial function and whether shorter active cores exist. nih.gov These studies help to define the minimal active sequence and understand the role of flanking regions in modulating activity or stability.
For this compound, the presence of acidic residues contributes to its anionic nature. researchgate.netnih.gov Post-translational modifications, particularly phosphorylation, have been shown to be essential for the antibacterial activity of this compound. asm.orgnih.govcapes.gov.br Phosphorylation adds negative charges and can influence the peptide's conformation and interaction with target membranes. Studies comparing the activity of phosphorylated and non-phosphorylated this compound highlight the crucial role of this modification. asm.org
Furthermore, modifications such as the incorporation of D-amino acids or lipid chains can be explored in synthetic analogs to enhance stability against proteolysis or modulate membrane interaction, respectively. frontiersin.orgnih.govfrontiersin.org By systematically altering individual amino acids or introducing specific modifications within the this compound sequence, SAR studies can pinpoint residues or features critical for binding, membrane disruption, or other mechanisms of action. nih.govnih.govfrontiersin.org This detailed understanding at the amino acid level is vital for the rational design of optimized this compound-based antimicrobial agents.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available for the full peptide sequence in searched sources |
| Proenkephalin-A | Not applicable (Precursor protein) |
Data Table Example (Illustrative - Based on general AMP SAR principles and search findings, specific quantitative data for this compound length/modification variants was not explicitly provided in a format suitable for a direct table in the search results)
| Peptide Variant | Amino Acid Sequence (Illustrative) | Post-translational Modification | Activity Against Gram-Positive Bacteria (Illustrative) | Activity Against Gram-Negative Bacteria (Illustrative) | Key Observation (Illustrative) |
| This compound (Bisphosphorylated) | FAEPLPSEEEGESYSKEVPEMEKRYGGFM | Bisphosphorylation | High | Low/Inactive | Natural, active form. nih.govcapes.gov.br |
| This compound (Unmodified) | FAEPLPSEEEGESYSKEVPEMEKRYGGFM | None | Reduced compared to phosphorylated form | Low/Inactive | Phosphorylation is important for activity. asm.org |
| This compound Fragment (e.g., C-term) | Partial Sequence (Illustrative) | Varies | Varies | Varies | Shorter sequences can have altered activity. nih.gov |
| This compound Analog (e.g., D-amino acid subst.) | Modified Sequence (Illustrative) | Varies | Varies | Varies | Modifications can impact stability/activity. frontiersin.org |
Advanced Research Methodologies for Enkelytin Study
Spectroscopic Techniques for Structural Analysis (e.g., 1H NMR Spectroscopy, Circular Dichroism)
Spectroscopic techniques are fundamental tools for determining the structural characteristics of molecules, including peptides like enkelytin (B1142951). These methods analyze the interaction of matter with electromagnetic radiation to provide information about molecular composition, structure, and conformation. labmanager.comsolubilityofthings.com
1H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. umb.edunih.gov In the context of peptides, 1H NMR can provide detailed information about the local environment of hydrogen atoms, which helps in elucidating the primary and secondary structure. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy), are particularly useful for determining the spatial relationships between atoms and understanding the folding of peptides in solution. frontiersin.org While structural analysis of nonphosphorylated synthetic this compound using 1H NMR has suggested a proline-kinked amphipathic helical structure in trifluoroethanol, the structure of the phosphorylated form remains to be determined asm.org.
Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. mtoz-biolabs.com This technique is widely used to study the secondary structure of proteins and peptides, providing information on the presence and proportion of α-helices, β-sheets, turns, and random coils. mtoz-biolabs.com CD can also be used to monitor conformational changes induced by environmental factors or interactions with other molecules. mtoz-biolabs.com Studies on other peptides have utilized CD alongside NMR to understand structural changes upon binding to targets like calmodulin. nih.gov
Mass Spectrometry for Identification and Characterization (e.g., HPLC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. thermofisher.com It is an invaluable tool in peptide research for determining molecular weight, confirming amino acid sequences, and identifying post-translational modifications such as phosphorylation. thermofisher.comub.edu
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used technique for the separation, identification, and characterization of peptides in complex mixtures. thermofisher.comub.edu HPLC separates peptides based on their physicochemical properties, such as hydrophobicity or charge, before they are introduced into the mass spectrometer. ub.edu This hyphenated technique allows for the analysis of individual peptide components within a sample. MS analysis provides the mass information, and fragmentation techniques within the mass spectrometer can generate smaller peptide fragments, the masses of which can be used to deduce the amino acid sequence and locate modifications. ub.edu Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to identify structural differences in antimicrobial fractions, including phosphorylated forms of peptides. frontiersin.org The accurate mass information provided by MS is crucial for confirming the identity of this compound and characterizing its specific phosphorylated state, which is known to be essential for its antibacterial activity. nih.govasm.org
Computational Modeling and Molecular Dynamics Simulations for Conformation Prediction
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the three-dimensional structures and dynamic behavior of peptides. nih.gov These methods complement experimental techniques by providing insights into peptide conformation, flexibility, and interactions at an atomic level.
Computational models of peptides, such as synthetic PEAP209-237 (related to this compound), can be deduced from experimental data like 1H NMR analysis to relate structural features to biological activity. nih.gov Computational methods, including docking and free energy perturbation, are routinely used to study protein-peptide interactions and predict bound conformations. nih.gov
Molecular dynamics simulations involve simulating the movement of atoms and molecules over time based on physical laws. medcraveonline.com This allows researchers to observe conformational changes, study folding and unfolding processes, and analyze interactions with membranes or other molecules. rsc.orgnih.gov MD simulations can help predict complete structural ensembles for peptides, which is particularly important for flexible molecules that adopt multiple conformations in solution. rsc.org Recent advancements have combined MD simulations with machine learning to improve the efficiency and accuracy of conformational prediction. rsc.orgbiorxiv.org While the structure of phosphorylated this compound hasn't been experimentally determined, computational modeling and MD simulations could be employed to predict its likely conformation and how phosphorylation might influence its structure and interaction with bacterial membranes.
Cell-Free and Cell-Based In Vitro Assays for Activity Assessment
In vitro assays are essential for evaluating the biological activity of peptides like this compound under controlled laboratory conditions. These assays can be broadly categorized into cell-free and cell-based systems. nih.govturkjps.org
Cell-Free Assays: Cell-free assays involve studying the activity of a molecule outside the context of a living cell. For this compound, this could involve assessing its direct interaction with bacterial membrane components or enzymes that are potential targets. These assays can provide insights into the direct mechanism of action without the complexities of cellular processes like uptake or metabolism. nih.govturkjps.org
Cell-Based Assays: Cell-based assays utilize live cells to evaluate the effects of a substance. accelevirdx.com In the study of this compound, cell-based assays are crucial for assessing its antibacterial activity against specific bacterial strains. These assays typically involve incubating bacteria with different concentrations of this compound and measuring the inhibition of bacterial growth. nih.govfrontiersin.orgresearchgate.net The minimum inhibitory concentration (MIC) is a common metric determined from these assays, representing the lowest concentration of the peptide that inhibits visible bacterial growth. nih.govfrontiersin.org this compound has shown antibacterial activity against Gram-positive bacteria such as Micrococcus luteus and Bacillus megaterium with MIC values around 200 nM, but is inactive against E. coli. nih.gov Cell-based assays can also be used to investigate the peptide's interaction with bacterial membranes and its potential effects on cellular processes.
Here is a table summarizing some antibacterial activity data for this compound:
| Peptide | Target Bacteria | MIC (nM) | Activity Against E. coli | Source |
| This compound | Micrococcus luteus | 200 | Inactive | Bisphosphorylated PEAP209-237 nih.govfrontiersin.org |
| This compound | Bacillus megaterium | 200 | Inactive | Bisphosphorylated PEAP209-237 nih.govfrontiersin.org |
| This compound | Staphylococcus aureus | Active | Unable to inhibit | PEAP209-237 nih.govresearchgate.net |
Biochemical Fractionation and Purification Techniques
Biochemical fractionation and purification techniques are essential for isolating and obtaining pure samples of this compound from biological sources or for purifying synthetic versions. slideshare.netopenaccessjournals.com These methods separate components of a complex mixture based on differences in their physical or chemical properties. slideshare.net
Chromatographic techniques are widely used for peptide purification and analysis. lneg.ptnih.gov High-Performance Liquid Chromatography (HPLC) is a common method that separates peptides based on their interaction with a stationary phase. ub.edunih.gov Different types of HPLC, such as reversed-phase HPLC, are employed depending on the properties of the peptide. lneg.pt Sequential HPLC steps have been used to separate soluble proteins from chromaffin granules, leading to the characterization of antimicrobial fractions containing proenkephalin-A fragments. frontiersin.org
Other purification techniques include precipitation, centrifugation, electrophoresis, and ultrafiltration, which separate molecules based on properties like solubility, size, charge, or density. slideshare.net Obtaining highly purified this compound is crucial for accurate structural analysis, activity testing, and further biochemical characterization.
Future Research Trajectories and Broader Academic Implications
Elucidation of Complete Mechanistic Pathways
Despite the identification of enkelytin's antibacterial activity, the precise molecular mechanisms by which it exerts its effects are not yet fully understood. While some studies suggest that anionic antimicrobial peptides like This compound (B1142951) may interact with bacterial membranes, potentially involving metal ions to form salt bridges and facilitate interaction researchgate.netresearchgate.net, the detailed process of membrane disruption or penetration requires further investigation researchgate.netresearchgate.netasm.org. Research indicates that the phosphorylation of this compound is essential for its antibacterial activity, suggesting a key regulatory step in its function asm.org. Future research should focus on employing advanced techniques, such as high-resolution microscopy and biophysical methods, to visualize and characterize the interactions of this compound with bacterial cell components in detail. Furthermore, exploring potential intracellular targets, in addition to membrane interactions, is necessary to fully map the peptide's mode of action frontiersin.org. Understanding these complete mechanistic pathways is vital for assessing this compound's full antimicrobial potential and for the rational design of derived peptides with enhanced efficacy.
Exploration of Potential Synergistic Interactions with Other Host Defense Molecules
This compound is released from chromaffin cells, often concurrently with other molecules, including Met-enkephalin researchgate.netoup.com. This co-release suggests a potential for synergistic interactions between this compound and other endogenous host defense molecules or even conventional antibiotics. The hypothesis of a "two-pronged attack," where Met-enkephalin modulates immune cell activity while this compound provides antibacterial action, highlights a potential synergistic relationship that warrants deeper investigation oup.com. Research into host defense peptides (HDPs) in general has shown that they can act synergistically with each other and with antibiotics, offering a potential strategy to combat antimicrobial resistance core.ac.ukmdpi.com. Future studies should experimentally evaluate the combined effects of this compound with other peptides released from neuroendocrine or immune cells, as well as with different classes of antibiotics, to identify potential synergistic combinations for therapeutic purposes.
Investigation of this compound's Role in Specific Physiological Contexts
This compound's presence in neuroendocrine tissues and immune cells, and its release during stress and surgical procedures, underscore its potential involvement in various physiological processes beyond direct antimicrobial defense researchgate.netfrontiersin.org. Its proposed role in linking the nervous, endocrine, and immune systems opens up several avenues for investigation nih.govfrontiersin.orgfrontiersin.org. Future research could delve into the specific conditions and stimuli that trigger this compound release, and its precise functions within the neuroimmune response to infections, injury, or stress researchgate.net. Exploring its distribution and activity in different tissues and organs, and its potential influence on local immune responses and tissue homeostasis, would provide a more complete picture of its physiological significance researchgate.net. Understanding these context-specific roles is crucial for appreciating the full biological impact of this compound.
Q & A
Basic: What are the primary structural characteristics of Enkelytin, and how are they determined experimentally?
This compound, a peptide derived from proenkephalin-A (PENK), adopts distinct conformational states depending on solvent conditions. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that in aqueous solutions, this compound exhibits a random coil structure, while in a 1:1 trifluoroethanol/water mixture, it folds into two α-helical segments separated by a proline-induced hinge (Pro-227), forming an L-shaped structure . Key methodologies include:
- 1H NMR spectroscopy to analyze backbone dynamics and residue-specific conformations.
- Circular dichroism (CD) to confirm solvent-dependent structural shifts.
- Molecular modeling (e.g., distance geometry) to generate 3D structural hypotheses.
Researchers should prioritize solvent conditions mimicking physiological environments to reconcile in vitro findings with in vivo behavior.
Basic: How is this compound processed from proenkephalin-A, and what role do proprotein convertases (PCs) play?
This compound (PENK 209–237) is co-processed with Met-Enkephalin (Met-Enk) via PCs such as furin and PC1/3. PCs cleave PENK at dibasic residues, generating bioactive peptides with dual neuroimmune functions . Experimental approaches include:
- Immunoblotting with PENK-specific antibodies to track processing intermediates.
- Inhibition assays using PC-specific blockers (e.g., dec-RVKR-cmk) to validate cleavage sites.
- Mass spectrometry to identify post-translational modifications (e.g., phosphorylation at Ser-221/223) that modulate activity .
Advanced: How can researchers resolve conflicting data on this compound’s antimicrobial mechanisms versus its immunomodulatory roles?
Discrepancies arise from overlapping functions of this compound and Met-Enk in immune cells. To address this:
- Cell-type-specific knockdowns : Use siRNA targeting this compound or Met-Enk in immune cells (e.g., macrophages) to isolate their effects on chemotaxis vs. microbial killing .
- Structural mutagenesis : Modify Pro-227 or phosphorylation sites to disrupt hinge regions or charge distribution, then test antimicrobial activity (e.g., radial diffusion assays) .
- Single-cell RNA sequencing : Map opioid receptor (e.g., δ-opioid receptor) expression patterns to identify cell populations responsive to this compound .
Advanced: What experimental designs can differentiate this compound’s direct antimicrobial activity from indirect immune activation?
- Co-culture systems : Pair this compound-treated immune cells (e.g., neutrophils) with bacterial pathogens (e.g., Staphylococcus aureus) and quantify bacterial survival via colony-forming unit (CFU) assays. Include controls with opioid receptor antagonists (e.g., naltrindole) to block immune-mediated effects .
- Liposome assays : Incorporate this compound into lipid bilayers to test membrane disruption independent of cellular components .
- Time-resolved kinetics : Measure peptide release (via ELISA) and bacterial lysis (via turbidity) simultaneously to establish causality .
Basic: What methodological standards ensure reproducibility in this compound structural studies?
- Solvent standardization : Report exact trifluoroethanol/water ratios and pH conditions in NMR experiments .
- Data deposition : Share raw NMR chemical shifts and NOE restraints in public repositories (e.g., Biological Magnetic Resonance Data Bank).
- Cross-validation : Compare CD spectra with NMR-derived structures to confirm helical content .
Advanced: How can researchers model this compound’s dynamic interactions with microbial membranes?
- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to simulate this compound binding to lipid bilayers, focusing on electrostatic interactions between negatively charged residues (e.g., Glu-228) and phosphatidylglycerol .
- Surface plasmon resonance (SPR) : Measure binding kinetics of this compound mutants to synthetic membranes.
- Fluorescence anisotropy : Track peptide insertion depth using tryptophan quenching assays .
Basic: What are the challenges in synthesizing this compound for in vitro studies?
- Proline-induced rigidity : Solid-phase peptide synthesis (SPPS) may yield incomplete coupling at Pro-227; optimize with microwave-assisted SPPS.
- Phosphorylation : Incorporate phosphoserine at positions 221/223 using Fmoc-Ser(PO(OBzl)OH)-OH derivatives .
- Purity validation : Use reversed-phase HPLC and MALDI-TOF MS to confirm >95% purity .
Advanced: How should contradictory findings about this compound’s concentration-dependent effects be analyzed?
- Dose-response meta-analysis : Pool data from radial diffusion assays and chemotaxis studies to identify biphasic activity thresholds.
- Principal component analysis (PCA) : Separate variables like peptide charge, solvent, and cell type to isolate concentration as an independent factor .
- Mechanistic modeling : Develop ordinary differential equations (ODEs) to simulate this compound’s dual roles at varying concentrations .
Basic: How does phosphorylation at Ser-221/223 affect this compound’s biological activity?
Phosphorylation increases this compound’s negative charge, reducing membrane binding affinity. Assess via:
- Kinase assays : Incubate this compound with protein kinase A (PKA) and ATP, followed by Phos-tag™ SDS-PAGE to detect phosphorylation .
- Antimicrobial assays : Compare phosphorylated vs. non-phosphorylated peptide efficacy against Gram-positive bacteria .
Advanced: What strategies address low reproducibility in this compound’s immune cell activation studies?
- Standardized cell sourcing : Use primary cells from genetically identical models (e.g., C57BL/6 mice) rather than immortalized lines.
- Multilab validation : Collaborate across institutions to replicate key findings (e.g., chemotaxis assays) under harmonized protocols .
- Data transparency : Publish raw flow cytometry files and gating strategies in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
